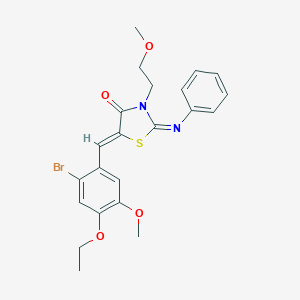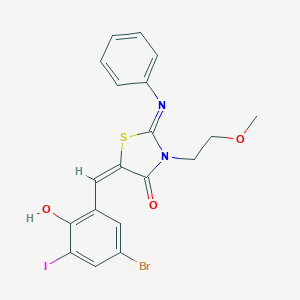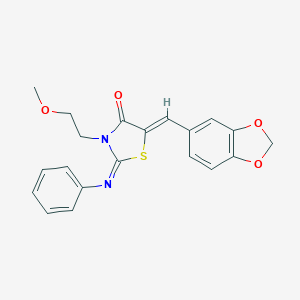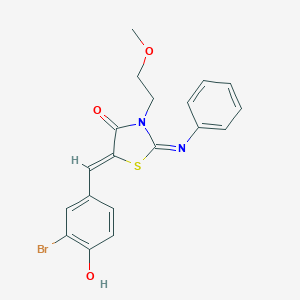![molecular formula C14H19Cl2NO2 B306676 2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and stiffness caused by conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In
Mécanisme D'action
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide works by inhibiting the activity of COX, which leads to a decrease in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain, so by reducing their production, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and stiffness in patients with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce fever and pain in patients with acute pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is relatively easy to synthesize and is readily available. However, this compound has some limitations in laboratory experiments. It has been shown to have some cytotoxic effects on certain cell types, so caution should be exercised when using it in cell culture experiments.
Orientations Futures
There are several future directions for research on 2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide. One area of research is the development of new formulations of this compound that can be used to treat a wider range of conditions. Another area of research is the development of new drugs that target the same pathways as this compound but with fewer side effects. Finally, there is a need for further research into the long-term effects of this compound use, particularly in patients with chronic conditions such as osteoarthritis and rheumatoid arthritis.
Méthodes De Synthèse
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide is synthesized by reacting 2,4-dichlorophenol with 2-methylbutylamine in the presence of an acid catalyst to form the intermediate 2-(2,4-dichlorophenoxy)-N-(2-methylbutyl)acetamide. This intermediate is then converted to this compound by reacting it with acetic anhydride in the presence of a base catalyst.
Applications De Recherche Scientifique
2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are responsible for inflammation and pain. This compound has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain.
Propriétés
Formule moléculaire |
C14H19Cl2NO2 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-methylbutyl)propanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-4-9(2)8-17-14(18)10(3)19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,4,8H2,1-3H3,(H,17,18) |
Clé InChI |
BXRMUOJFVNNURK-UHFFFAOYSA-N |
SMILES |
CCC(C)CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCC(C)CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)

![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)

![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)


![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)